NAN JING YAO SHI KE JI GU FEN Co., Ltd.

PBLJ7279-5G

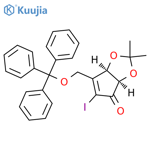

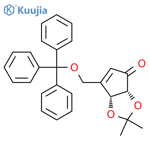

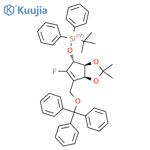

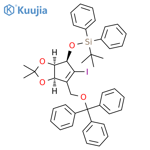

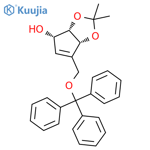

(3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol

805245-42-5

95%

5g

¥ 13,721.00

2023-04-13

ChemScence

CS-M3256-1g

4H-Cyclopenta-1,3-dioxol-4-ol, 5-fluoro-3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aS,4R,6aR)-

805245-42-5

1g

$830.0

2022-04-26

NAN JING YAO SHI KE JI GU FEN Co., Ltd.

PBLJ7279-100MG

(3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol

805245-42-5

95%

100MG

¥ 1,148.00

2023-04-13

ChemScence

CS-M3256-250mg

4H-Cyclopenta-1,3-dioxol-4-ol, 5-fluoro-3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aS,4R,6aR)-

805245-42-5

250mg

$395.0

2022-04-26

ChemScence

CS-M3256-100mg

4H-Cyclopenta-1,3-dioxol-4-ol, 5-fluoro-3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aS,4R,6aR)-

805245-42-5

100mg

$215.0

2022-04-26

NAN JING YAO SHI KE JI GU FEN Co., Ltd.

PBLJ7279-500MG

(3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol

805245-42-5

95%

500MG

¥ 3,049.00

2023-04-13

NAN JING YAO SHI KE JI GU FEN Co., Ltd.

PBLJ7279-100mg

(3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol

805245-42-5

95%

100mg

¥1253.0

2024-04-17

NAN JING YAO SHI KE JI GU FEN Co., Ltd.

PBLJ7279-1g

(3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol

805245-42-5

95%

1g

¥4990.0

2024-04-17

SHANG HAI HAO HONG Biomedical Technology Co., Ltd.

1058046-500mg

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

805245-42-5

96%

500mg

¥3991.00

2024-07-28

SHANG HAI HAO HONG Biomedical Technology Co., Ltd.

1058046-100mg

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

805245-42-5

96%

100mg

¥1752.00

2024-07-28

![(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol structure](https://fr.kuujia.com/scimg/cas/805245-42-5x500.png)